molecular formula C8H7N5 B3354391 6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 59026-60-7

6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B3354391
CAS No.: 59026-60-7
M. Wt: 173.17 g/mol
InChI Key: SVAPZYQVBSHLKV-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-b]pyridine family, known for its potential therapeutic applications, particularly as kinase inhibitors .

Preparation Methods

The synthesis of 6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves multi-step reactions. One common method includes the reaction of phenylhydrazine with aldehydes, ethyl acetoacetate, and malononitrile . This multicomponent reaction yields the desired pyrazolo[3,4-b]pyridine derivative. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Major products formed from these reactions include different substituted pyrazolo[3,4-b]pyridine derivatives, which can be further explored for their biological activities .

Comparison with Similar Compounds

6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific structure and the presence of both amino and nitrile groups, which contribute to its biological activity. Similar compounds include:

Properties

IUPAC Name

6-amino-1-methylpyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c1-13-8-6(4-11-13)2-5(3-9)7(10)12-8/h2,4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAPZYQVBSHLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60490741
Record name 6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59026-60-7
Record name 6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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